benzyl 9-oxo-9H-fluorene-3-carboxylate
Description
Benzyl 9-oxo-9H-fluorene-3-carboxylate is a fluorene-derived ester featuring a benzyl ester group at position 3 and a ketone at position 9 of the fused bicyclic aromatic system. The fluorene scaffold is known for its planar rigidity and electronic properties, making it valuable in materials science, pharmaceuticals, and organic synthesis. The benzyl ester moiety enhances solubility in organic solvents and may serve as a protective group for carboxylic acids in synthetic routes.
Properties
Molecular Formula |
C21H14O3 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
benzyl 9-oxofluorene-3-carboxylate |
InChI |
InChI=1S/C21H14O3/c22-20-17-9-5-4-8-16(17)19-12-15(10-11-18(19)20)21(23)24-13-14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
NCIFBRHXIDGDDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 9-oxo-9H-fluorene-3-carboxylate typically involves the esterification of 9-oxo-9H-fluorene-3-carboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl 9-oxo-9H-fluorene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Benzyl 9-oxo-9H-fluorene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of benzyl 9-oxo-9H-fluorene-3-carboxylate depends on its specific application. In biochemical contexts, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access. The molecular targets and pathways involved would vary based on the enzyme or receptor being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl Benzoate (BB)
- Structure : Lacks the fluorene backbone; a simple benzyl ester of benzoic acid.
- Applications : Clinically used as a topical scabicide (25% formulation), with an 87% cure rate in clinical trials .
- Key Differences :
- BB’s linear structure contrasts with the planar, conjugated fluorene system of benzyl 9-oxo-9H-fluorene-3-carboxylate, which may confer greater thermal stability and π-π stacking interactions.
- The 9-oxo group in the target compound could reduce lipophilicity compared to BB, affecting bioavailability or solubility profiles.
9-Benzyl-9H-carbazole Derivatives
- Structure : Carbazole core with a benzyl substituent at position 7.
- Applications : Fluorescent sensors for rare-earth cations due to extended conjugation and electron-donating/withdrawing effects .
- Key Differences: Carbazole’s nitrogen-containing heterocycle enables stronger luminescence compared to the non-heterocyclic fluorene system.
Fmoc-Protected Amino Acids (e.g., (2S,3R)-Benzyl 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate)
- Structure: Fluorenylmethoxycarbonyl (Fmoc) group attached to amino acids.
- Applications : Widely used in solid-phase peptide synthesis for temporary amine protection .
- The benzyl ester in the target compound may offer orthogonal protection strategies compared to Fmoc’s UV-sensitive cleavage.
9-Cyanofluorene Derivatives
- Structure: Fluorene with a cyano group at position 8.
- Synthesis : Prepared via benzylation reactions using benzyl chloride under basic conditions, analogous to methods for methyl fluorene-9-carboxylate .
- Key Differences: The 9-cyano group is strongly electron-withdrawing, whereas the 9-oxo group in the target compound may moderate reactivity. The carboxylate ester at position 3 provides a handle for further functionalization, unlike cyano-substituted derivatives.
Comparative Data Table
| Compound | Core Structure | Key Functional Groups | Applications | Reactivity Notes |
|---|---|---|---|---|
| This compound | Fluorene | 9-oxo, 3-benzyl carboxylate | Potential synthetic intermediate | Electron-deficient ester; stable hydrolysis |
| Benzyl Benzoate | Benzene | Benzyl ester | Topical scabicide | Hydrolyzes under strong acids/bases |
| 9-Benzyl-9H-carbazole | Carbazole | Benzyl at N9 | Fluorescent cation sensors | Photoactive; tunable emission |
| Fmoc-protected amino acids | Fluorene | Fmoc group, amino acid | Peptide synthesis | Base-labile protection |
| 9-Cyanofluorene | Fluorene | 9-cyano | Organic electronics | High electron affinity |
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for 9-substituted fluorenes, such as benzylation of 9-oxo-fluorene-3-carboxylic acid using benzyl halides under basic conditions .
- Reactivity: The 9-oxo group may stabilize adjacent negative charges, influencing nucleophilic attack at the ester carbonyl. This contrasts with 9-cyanofluorene derivatives, where the cyano group enhances electrophilicity .
- Stability : Compared to Fmoc derivatives, the benzyl ester in the target compound is less prone to base-induced cleavage but may require harsher conditions (e.g., catalytic hydrogenation) for deprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
